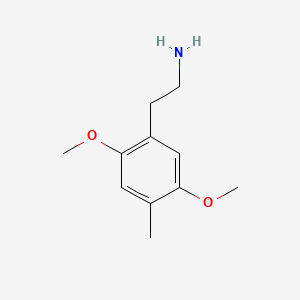

2,5-Dimethoxy-4-methylphenethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethoxy-4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2/h6-7H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQQFDCVEMVQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179074 | |

| Record name | 2,5-Dimethoxy-4-methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24333-19-5 | |

| Record name | 2,5-Dimethoxy-4-methylphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24333-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024333195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J43GY6ONS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Psychedelic Phenethylamine 2C-D: A Technical Guide to its Mechanism of Action at Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dimethoxy-4-methylphenethylamine (2C-D) is a psychedelic compound belonging to the 2C family of phenethylamines. Like other classical psychedelics, its effects are primarily mediated by its interaction with the serotonin (B10506) system, particularly the 5-HT₂ family of receptors. This technical guide provides an in-depth analysis of the mechanism of action of 2C-D at serotonin receptors, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Core Mechanism of Action

2C-D acts as a partial agonist at serotonin 5-HT₂ receptors, including the 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂C subtypes.[1] The psychedelic effects of 2C-D are believed to be primarily mediated through its agonistic activity at the 5-HT₂ₐ receptor.[1] While the 2,5-dimethoxy substitution pattern is a key feature for the hallucinogenic activity of phenethylamines, the specific functional profile of each compound is influenced by the substituent at the 4-position of the aromatic ring.[2]

Quantitative Receptor Binding and Functional Data

| Compound | Receptor | Assay Type | Ki (nM) | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) |

| 2C-G | 5-HT₂ₐ | PLC-IP Accumulation | - | 180 ± 30 | 58 ± 4 |

| PLA₂-AA Release | - | 130 ± 20 | 56 ± 6 | ||

| 2C-G | 5-HT₂C | PLC-IP Accumulation | - | 110 ± 10 | 66 ± 3 |

| PLA₂-AA Release | - | 110 ± 20 | 66 ± 5 | ||

| Data for 2C-G extracted from Moya et al. (2007).[3] It is important to note that these values are for 2C-G and not 2C-D, but are presented to illustrate the expected data format. |

Experimental Protocols

The characterization of 2C-D's interaction with serotonin receptors involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure agonist activity.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of 2C-D for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human serotonin receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂₈, or 5-HT₂C).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

Test Compound: 2C-D hydrochloride.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM ketanserin).

-

Instrumentation: Scintillation counter.

2. Procedure:

-

Incubate the receptor-containing cell membranes with a fixed concentration of the radioligand and varying concentrations of 2C-D.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the concentration of 2C-D that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Flux)

This assay measures the ability of 2C-D to activate Gq-coupled serotonin receptors, such as the 5-HT₂ family, by detecting changes in intracellular calcium concentration.

1. Materials:

-

Cells: A cell line stably expressing the human serotonin receptor of interest.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

-

Test Compound: 2C-D hydrochloride.

-

Positive Control: Serotonin (5-HT).

-

Instrumentation: A fluorescence plate reader with an integrated liquid handling system.

2. Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Add varying concentrations of 2C-D to the wells.

-

Measure the fluorescence intensity before and after the addition of the compound to detect changes in intracellular calcium levels.

-

Generate a dose-response curve by plotting the change in fluorescence against the concentration of 2C-D.

-

Determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal response relative to a full agonist like serotonin).

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for 5-HT₂ receptors and the general workflows for the experimental protocols described above.

Caption: 5-HT₂ Receptor Gq Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Calcium Flux Functional Assay Workflow.

Conclusion

References

Pharmacological Profile of 2,5-Dimethoxy-4-methylphenethylamine (2C-D): A Technical Guide

Abstract

This technical guide provides an in-depth review of the pharmacological profile of 2,5-Dimethoxy-4-methylphenethylamine (2C-D), a synthetic psychedelic of the 2C phenethylamine (B48288) class. 2C-D is primarily a serotonin (B10506) receptor agonist with a notable affinity for the 5-HT₂ subfamily.[1] This document consolidates in vitro binding and functional data, details the methodologies of key experimental assays used for its characterization, and illustrates its principal signaling pathway and common experimental workflows. The content is intended for researchers, scientists, and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

2,5-Dimethoxy-4-methylphenethylamine, commonly known as 2C-D, is a psychoactive compound first synthesized and described in the 1970s.[2] It belongs to the "2C" family of phenethylamines, characterized by methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring.[3] Anecdotally, 2C-D is known for its unusually gradual dose-response curve and has been described by Alexander Shulgin as a "pharmacological tofu" due to its ability to potentiate the effects of other psychedelics without significantly altering their qualitative nature.[2] At lower doses, it is reported to produce mild stimulant and cognitive-enhancing effects, while higher doses elicit robust psychedelic experiences.[2] The primary mechanism of action for 2C-D, like other classic hallucinogens, is mediated by its interaction with serotonin receptors, particularly the 5-HT₂ₐ subtype.[2][4]

Pharmacodynamics

The pharmacodynamic profile of 2C-D is defined by its interactions with a range of monoamine receptors, with its most significant activity centered on the serotonin 5-HT₂ receptor family.

Receptor Binding Profile

2C-D displays a notable affinity for serotonin 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂₋ receptors.[3] Its affinity for other receptors, such as the 5-HT₁ₐ receptor and monoamine transporters, is considerably lower, indicating a degree of selectivity.[3][5] This profile is consistent with other psychedelic phenethylamines, where high affinity for the 5-HT₂ₐ receptor is a strong predictor of hallucinogenic activity.[6][7] The binding affinities (Ki) of 2C-D at various human receptors are summarized in Table 1.

Table 1: Receptor Binding Affinities (Kᵢ) of 2C-D

| Receptor | Kᵢ (nM) | Reference Radioligand | System | Reference |

|---|---|---|---|---|

| Serotonin | ||||

| 5-HT₂ₐ | 664 | [³H]ketanserin | Transfected HEK cells | [3] |

| 5-HT₂₋ | 2080 | [³H]mesulergine | Transfected HEK cells | [3] |

| 5-HT₁ₐ | 4660 | [³H]8-OH-DPAT | Transfected HEK cells | [3] |

| Adrenergic | ||||

| α₁ₐ | 1790 | [³H]prazosin | Transfected HEK cells | [3] |

| α₂ₐ | 740 | [³H]rauwolscine | Transfected HEK cells | [3] |

| Dopamine | ||||

| D₁ | >10,000 | [³H]SCH23390 | Transfected CHO cells | [5] |

| D₂ | >10,000 | [³H]spiperone | Transfected CHO cells | [5] |

| D₃ | >10,000 | [³H]spiperone | Transfected CHO cells | [5] |

| Transporters | ||||

| SERT | >10,000 | [³H]citalopram | Transfected HEK cells | [3] |

| DAT | >10,000 | [³H]WIN35428 | Transfected HEK cells | [3] |

| NET | >10,000 | [³H]nisoxetine | Transfected HEK cells | [3] |

Data is primarily derived from Rickli et al. (2015) and Eshleman et al. (2014) using transfected human receptors.

Functional Activity

2C-D functions as a partial agonist at the 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂₋ receptors.[4] Its psychedelic effects are primarily attributed to its agonism at the 5-HT₂ₐ receptor, which activates the Gq/₁₁ signaling cascade.[4] This leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently mobilizes intracellular calcium stores. Studies have confirmed that 2C-D is a full agonist in inositol phosphate (B84403) (IP) accumulation assays at both 5-HT₂ₐ and 5-HT₂₋ receptors.[4][8] The functional potency (EC₅₀) and efficacy (Eₘₐₓ) of 2C-D are presented in Table 2.

Table 2: Functional Activity (EC₅₀ / Eₘₐₓ) of 2C-D

| Receptor | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Reference |

|---|---|---|---|---|

| 5-HT₂ₐ | IP₁ Accumulation | 43.1 | 100% | [4][8] |

| 5-HT₂₋ | IP₁ Accumulation | 11.2 | 100% | [4][8] |

| 5-HT₂ₐ | Calcium Mobilization | 83 | 82% | [3] |

Functional data is derived from studies measuring downstream signaling events in cell lines expressing human receptors.

Key Signaling Pathway

The activation of the 5-HT₂ₐ receptor by 2C-D initiates a well-characterized intracellular signaling cascade mediated by the Gq alpha subunit. This pathway is central to the psychoactive effects of serotonergic hallucinogens.

Pharmacokinetics

-

Administration and Duration: 2C-D is orally active, with an onset of action between 20-30 minutes and a total duration of 4-6 hours.[2]

-

Metabolism: Like other 2C compounds, 2C-D is metabolized in rats primarily through O-demethylation at either the 2 or 5 position, as well as deamination.[9][10] These processes can be followed by N-acetylation or oxidation to corresponding acidic metabolites.[10] The metabolism is mediated by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[9]

In Vivo Effects

Animal models provide insight into the psychoactive potential of 2C-D. In rodent drug discrimination studies, 2C-D fully substitutes for known hallucinogens like DOM and LSD, indicating a similar subjective effect profile.[4] Furthermore, phenethylamine hallucinogens reliably induce the head-twitch response (HTR) in mice, a behavior considered a proxy for 5-HT₂ₐ receptor-mediated hallucinogenic effects in humans.[4]

Experimental Protocols

The characterization of 2C-D's pharmacological profile relies on standardized in vitro assays. The following sections detail the methodologies for determining receptor binding affinity and functional potency.

Protocol: Competition Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound (2C-D) by measuring its ability to compete with a high-affinity radioligand for a target receptor.

-

1. Materials and Reagents:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably transfected with the human receptor of interest (e.g., 5-HT₂ₐ).

-

Radioligand: A selective, high-affinity radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

Test Compound: 2C-D hydrochloride, prepared in serial dilutions.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled selective antagonist (e.g., ketanserin) to define non-specific binding.

-

Instrumentation: Scintillation counter, 96-well filtration harvester, glass fiber filter mats.

-

-

2. Procedure:

-

Membrane Preparation: Homogenize transfected cells in ice-cold lysis buffer and pellet the membranes via high-speed centrifugation (e.g., 40,000 x g). Resuspend the pellet in fresh assay buffer.

-

Assay Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically near its K₋ value), and varying concentrations of the test compound (2C-D).

-

Incubate: Incubate the plates for a set duration (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filter mats. The membranes and bound radioligand are trapped on the filter.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

3. Data Analysis:

-

Calculate the percentage of specific binding for each concentration of 2C-D.

-

Plot the percent specific binding against the log concentration of 2C-D to generate a competition curve.

-

Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of 2C-D that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/K₋) where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Protocol: Inositol Monophosphate (IP₁) Accumulation Assay

This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of a Gq-coupled receptor agonist by quantifying a downstream second messenger. IP₁ is a stable downstream metabolite of IP₃.

-

1. Materials and Reagents:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

-

Assay Kit: A commercial HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.

-

Test Compound: 2C-D hydrochloride, prepared in serial dilutions.

-

Reference Agonist: Serotonin (5-HT) for determining maximal response.

-

Assay Plates: White, solid-bottom 96-well or 384-well microplates.

-

Instrumentation: HTRF®-compatible plate reader.

-

-

2. Procedure:

-

Cell Plating: Seed the transfected cells into the microplate wells and culture overnight to allow for adherence.

-

Compound Addition: Remove the culture medium and add the stimulation buffer containing serial dilutions of 2C-D or the reference agonist (5-HT).

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor stimulation and IP₁ accumulation.

-

Cell Lysis and Detection: Add the assay kit's lysis reagent, which contains the HTRF® detection reagents (an IP₁-d2 acceptor and an anti-IP₁-cryptate donor).

-

Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

-

-

3. Data Analysis:

-

Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF® ratio (Acceptor signal / Donor signal) for each well. The signal is inversely proportional to the amount of IP₁ produced.

-

Plot the HTRF® ratio against the log concentration of 2C-D.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy, typically normalized to the response of 5-HT).

-

Conclusion

The pharmacological profile of 2,5-Dimethoxy-4-methylphenethylamine (2C-D) is consistent with that of a classic serotonergic psychedelic. Its primary mechanism involves partial agonism at 5-HT₂ family receptors, with a particularly important role for the 5-HT₂ₐ receptor in mediating its psychoactive effects through the Gq/₁₁-PLC signaling pathway.[3][4] It exhibits moderate to low affinity for its primary targets and has negligible interaction with monoamine transporters.[3][5] The data summarized in this guide, derived from standard in vitro pharmacological assays, provide a quantitative basis for understanding the molecular interactions that underlie the unique behavioral effects of 2C-D. Further research is warranted to explore the nuances of its functional selectivity and in vivo pharmacology.

References

- 1. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 2. 2C-D - Wikipedia [en.wikipedia.org]

- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function (2014) | Amy J. Eshleman | 64 Citations [scispace.com]

- 9. blossomanalysis.com [blossomanalysis.com]

- 10. Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta- phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Landscape of 2C-D: A Technical Guide for Researchers

An In-depth Examination of the In Vitro and In Vivo Neurochemical Effects of 4-Methyl-2,5-dimethoxyphenethylamine (2C-D) in the Mammalian Brain

This technical guide provides a comprehensive overview of the neurochemical effects of 2C-D, a synthetic phenethylamine. Synthesizing available preclinical data, this document details the compound's interactions with key neurotransmitter systems, offering valuable insights for researchers, scientists, and drug development professionals. The guide focuses on quantitative receptor binding and functional activity data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Neuropharmacology of 2C-D

2C-D, or 4-methyl-2,5-dimethoxyphenethylamine, is a psychedelic compound belonging to the 2C family of phenethylamines.[1][2] Its psychoactive effects are primarily attributed to its activity as a partial agonist at serotonin (B10506) 5-HT2 receptors, particularly the 5-HT2A subtype.[1][2] While its hallucinogenic properties are well-documented in anecdotal reports, a detailed understanding of its neurochemical interactions at a quantitative and mechanistic level is crucial for a complete pharmacological characterization.

Receptor Binding Affinity

Radioligand binding assays are a cornerstone of pharmacological research, allowing for the quantification of the affinity of a compound for a specific receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported Ki values for 2C-D at various monoamine receptors and transporters.

| Receptor/Transporter | 2C-D Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| Serotonin Receptors | ||||

| 5-HT1A | 3100 | [3H]8-OH-DPAT | HEK293 | [3][4] |

| 5-HT2A | 624 | [3H]Ketanserin | HEK293 | [3][4] |

| 5-HT2B | 38 | [3H]LSD | CHO-K1 | [3][4] |

| 5-HT2C | 1131 | [3H]Mesulergine | CHO-K1 | [3][4] |

| Dopamine (B1211576) Receptors | ||||

| D1 | >10000 | [3H]SCH23390 | CHO | [3][4] |

| D2 | >10000 | [3H]Spiperone | CHO | [3][4] |

| D3 | >10000 | [3H]Spiperone | CHO | [3][4] |

| Adrenergic Receptors | ||||

| α1A | 1300 | [3H]Prazosin | HEK293 | [3][4] |

| α2A | 720 | [3H]RX821002 | HEK293 | [3][4] |

| Monoamine Transporters | ||||

| SERT | >10000 | [3H]Citalopram | HEK293 | [3][4] |

| DAT | >10000 | [3H]WIN35428 | HEK293 | [3][4] |

| NET | >10000 | [3H]Nisoxetine | HEK293 | [3][4] |

| Trace Amine-Associated Receptor | ||||

| TAAR1 (rat) | 260 | [3H]p-Tyramine | CHO-K1 | [3][4] |

Functional Activity at Serotonin Receptors

Beyond binding affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor, and to quantify its potency (EC50) and efficacy (Emax). 2C-D is characterized as a partial agonist at 5-HT2A and 5-HT2B receptors.

| Receptor | Assay Type | 2C-D EC50 (nM) | 2C-D Emax (%) | Cell Line | Reference |

| 5-HT2A | Ca2+ mobilization | 280 | 83 | HEK293 | [3][4] |

| 5-HT2B | Ca2+ mobilization | 180 | 80 | CHO-K1 | [3][4] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of 2C-D at a molecular and experimental level, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurochemical profile of 2C-D and related compounds.

Radioligand Competition Binding Assay

This protocol is adapted from methodologies used to determine the binding affinities of phenethylamines at monoamine receptors.[3][4]

Objective: To determine the inhibition constant (Ki) of 2C-D for a specific receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human receptor of interest.

-

Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).

-

Unlabeled 2C-D hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of 2C-D.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 2C-D to generate a competition curve. The IC50 (the concentration of 2C-D that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Monoamine Release (Representative Protocol)

Objective: To measure changes in extracellular dopamine and its metabolites in the nucleus accumbens of freely moving rats following administration of 2C-D.

Materials:

-

Adult male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 4 mm membrane length).

-

Guide cannulae.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

2C-D hydrochloride.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula aimed at the nucleus accumbens. Allow for a post-surgical recovery period of at least 7 days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes.

-

Drug Administration: Administer 2C-D via the desired route (e.g., intraperitoneal injection).

-

Post-Administration Sample Collection: Continue collecting dialysate samples at the same interval for a predetermined period (e.g., 180 minutes).

-

Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and its metabolites (e.g., DOPAC, HVA) using HPLC-ED.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline levels and analyze for statistically significant changes over time following drug administration.

References

- 1. [PDF] Tolerance to neurochemical and behavioral effects of the hallucinogen 25I-NBOMe | Semantic Scholar [semanticscholar.org]

- 2. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psilosybiini.info [psilosybiini.info]

- 5. Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of 2C-D Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine (2C-D) analogs. It delves into their synthesis, pharmacological evaluation at serotonin (B10506) receptors, and the key structural modifications that influence their activity, with a focus on quantitative data and detailed experimental methodologies.

Introduction

The 2C-x family of psychedelic phenethylamines, first extensively synthesized and documented by Alexander Shulgin, represents a rich scaffold for exploring the structure-activity relationships of serotonergic ligands.[1] 2C-D (2,5-dimethoxy-4-methylphenethylamine) serves as a foundational compound within this series. Its analogs are primarily characterized by substitutions at the 4-position of the phenyl ring, modifications to the ethylamine (B1201723) side chain, and alterations of the terminal amine.

These compounds primarily exert their effects through interaction with serotonin (5-HT) receptors, with the 5-HT₂ₐ receptor being the key target for psychedelic activity.[2] Understanding the nuanced relationships between a compound's structure and its affinity and functional activity at these receptors is paramount for the rational design of novel therapeutics for a range of neuropsychiatric disorders.

Core Pharmacological Concepts

The psychedelic effects of 2C-D and its analogs are mediated by their action as partial agonists at the serotonin 5-HT₂ₐ receptor.[2] The potency and efficacy of these compounds are determined by several key pharmacological parameters:

-

Binding Affinity (Kᵢ): This value represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

-

Functional Potency (EC₅₀): This is the concentration of an agonist that produces 50% of its maximal effect. A lower EC₅₀ value signifies greater potency.

-

Efficacy (Eₘₐₓ): This describes the maximum response a ligand can produce upon binding to a receptor, relative to a full agonist.

Structure-Activity Relationships of 2C-D Analogs

The structure of 2C-D can be systematically modified at three key positions to modulate its pharmacological profile: the 4-position of the phenyl ring, the α-carbon of the ethylamine side chain, and the terminal amine.

3.1. Substitution at the 4-Position

The substituent at the 4-position of the 2,5-dimethoxyphenyl ring plays a critical role in determining the compound's potency and efficacy at 5-HT₂ receptors. Generally, introducing a lipophilic group at this position enhances activity.[3]

-

Small Alkyl Groups: 2C-D itself possesses a methyl group. Increasing the alkyl chain length to ethyl (2C-E) generally maintains or slightly increases potency.

-

Halogens: The introduction of halogens like bromine (2C-B) or iodine (2C-I) leads to a significant increase in potency at the 5-HT₂ₐ receptor.[4]

-

Thioalkyl Groups: Analogs with thioalkyl groups, such as in 2C-T-2 and 2C-T-7, are also potent 5-HT₂ₐ agonists.

3.2. Substitution at the α-Carbon

Modifying the ethylamine side chain, particularly by adding a methyl or ethyl group to the α-carbon, has profound effects on both pharmacokinetics and pharmacodynamics.

-

α-Methylation (DOM): The addition of a methyl group at the α-position creates 2,5-Dimethoxy-4-methylamphetamine (DOM), a potent and long-acting psychedelic.[5] This substitution provides resistance to metabolism by monoamine oxidase (MAO), thereby increasing the duration of action.[6]

-

α-Ethylation (Ariadne/4C-D): Extending the alkyl chain to an ethyl group at the α-position results in Ariadne (1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine). Interestingly, this modification appears to abolish hallucinogenic activity in humans, while retaining psychoactive effects described as antidepressant and stimulant-like.[7] This highlights a critical SAR point where a small structural change can lead to a significant divergence in the qualitative effects.

3.3. Substitution at the Terminal Amine

While most classic 2C-x compounds are primary amines, modification of the terminal amino group can dramatically alter the pharmacological profile.

-

N-Benzylation (NBOMes): The attachment of a benzyl (B1604629) group to the nitrogen atom of the phenethylamine (B48288) scaffold (creating the NBOMe series) can increase 5-HT₂ₐ receptor affinity and potency by several orders of magnitude.[8] This modification has led to some of the most potent serotonergic agonists known.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for 2C-D and a selection of its key analogs at human serotonin receptors.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of 2C-D Analogs

| Compound | 4-Substituent | α-Substituent | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | Reference |

|---|---|---|---|---|---|

| 2C-D | -CH₃ | H | 662 | 1930 | [4] |

| 2C-E | -CH₂CH₃ | H | 231 | 1210 | [4] |

| 2C-I | -I | H | 130 | 600 | [4] |

| 2C-B | -Br | H | 120 | 510 | [4] |

| DOC | -Cl | CH₃ | 3.2 | 16 |[4] |

Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Activity (EC₅₀, nM) of 2C-D Analogs in an Inositol Phosphate (IP) Assay

| Compound | 4-Substituent | α-Substituent | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| 2C-D | -CH₃ | H | 140 | 110 | [4] |

| 2C-E | -CH₂CH₃ | H | 55 | 60 | [4] |

| 2C-I | -I | H | 71 | 55 | [4] |

| 2C-B | -Br | H | 1.6 | 4.1 | [3] |

| DOC | -Cl | CH₃ | 2.0 | 4.3 |[4] |

Lower EC₅₀ values indicate higher potency.

Key Experimental Methodologies

5.1. Chemical Synthesis: General Route to 4-Substituted 2,5-Dimethoxyphenethylamines

A common synthetic route to 2C-D and its analogs starts with a corresponding 2,5-dimethoxybenzaldehyde. The synthesis of 2C-B is presented here as a representative example.[3]

Protocol:

-

Henry Condensation: 2,5-Dimethoxybenzaldehyde is reacted with nitromethane (B149229) in the presence of a catalyst such as ammonium acetate (B1210297) and heated to yield 2,5-dimethoxy-β-nitrostyrene.

-

Reduction of the Nitrostyrene (B7858105): The intermediate nitrostyrene is reduced to the corresponding primary amine. A common and effective reducing agent for this transformation is Lithium Aluminum Hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Ring Substitution (if necessary): For analogs like 2C-B, the unsubstituted precursor 2C-H (2,5-dimethoxyphenethylamine) is subjected to electrophilic aromatic substitution. For 2C-B, this involves bromination using elemental bromine in a solvent such as glacial acetic acid.

-

Purification and Salt Formation: The final product is typically purified via distillation or recrystallization and converted to a stable salt (e.g., hydrochloride or hydrobromide) for handling and storage.

5.2. Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol Outline:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor are prepared and protein concentration is determined.[9]

-

Assay Setup: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.[10]

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while unbound ligand passes through.[10]

-

Counting: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as percent inhibition of specific binding versus the log concentration of the test compound to determine the IC₅₀. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration and Kₑ is the dissociation constant of the radioligand.[10]

5.3. In Vitro Functional Assay: Calcium Flux

This assay measures the functional potency and efficacy of agonists by detecting the increase in intracellular calcium that occurs upon Gq-coupled receptor activation.

Protocol Outline:

-

Cell Culture: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor are cultured in 96- or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument). Serial dilutions of the test compound are added to the wells.

-

Fluorescence Measurement: The instrument monitors the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.

5.4. In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The HTR is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and psychedelic potential.

Protocol Outline:

-

Animal Acclimation: Male C57BL/6J mice are typically used and allowed to acclimate to the testing environment.

-

Drug Administration: Mice are administered the test compound, a vehicle control, or a positive control (e.g., DOI) via intraperitoneal (IP) or subcutaneous (SC) injection.

-

Observation: Following administration, mice are placed in individual observation chambers. The number of head twitches is then counted by a trained observer, either directly or from video recordings, for a set period (e.g., 30-60 minutes).

-

Data Analysis: The total number of head twitches is recorded for each animal, and dose-response curves are generated.

Signaling Pathways

Activation of the 5-HT₂ₐ receptor by an agonist like 2C-D initiates a cascade of intracellular events. The canonical pathway involves coupling to the Gq/11 family of G proteins. However, recent research has highlighted the importance of other pathways, such as those involving β-arrestin, leading to the concept of "biased agonism," where a ligand may preferentially activate one pathway over another. Psychedelic potential has been strongly correlated with efficacy at the Gq signaling pathway over β-arrestin recruitment.[1]

Conclusion

The 2,5-dimethoxyphenethylamine scaffold of 2C-D provides a versatile platform for investigating the structure-activity relationships of 5-HT₂ₐ receptor ligands. Key findings indicate that lipophilicity at the 4-position and α-methylation of the side chain are primary drivers of potency and duration of action. The stark functional divergence observed with α-ethylation (Ariadne) underscores the sensitivity of the receptor to subtle structural changes and offers a promising avenue for developing non-hallucinogenic psychoactive compounds. The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of novel 2C-D analogs, facilitating the continued exploration of this important chemical space for therapeutic applications.

References

- 1. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine - Google Patents [patents.google.com]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 5. Erowid Online Books : "PIHKAL" - #23 2C-D [erowid.org]

- 6. researchgate.net [researchgate.net]

- 7. 2C-B, Understanding the “Love Child” of Alexander and Ann Shulgin [psychedelics.com]

- 8. 2,5-Dimethoxy-4-methylphenethylamine hydrochloride | 25505-65-1 | FD22191 [biosynth.com]

- 9. Preclinical evaluation of 68Ga- and 177Lu-Labeled AP-01 for the targeted treatment of prostate cancer with moderate PSMA expression | springermedizin.de [springermedizin.de]

- 10. qks.cqu.edu.cn [qks.cqu.edu.cn]

In Vitro Binding Affinity of 2C-D for 5-HT2A Receptors: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the in vitro binding affinity of 2,5-dimethoxy-4-methylphenethylamine (2C-D) for the serotonin (B10506) 2A (5-HT2A) receptor, a primary target for psychedelic compounds. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative binding data for 2C-D and related phenethylamines, detailed experimental protocols for affinity determination, and visualizations of the associated signaling pathways and experimental workflows. The guide emphasizes the canonical Gq/11 signaling cascade and the concept of biased agonism, which are critical for understanding the mechanism of action of 5-HT2A receptor ligands.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a cornerstone of pharmacological characterization, indicating the strength of the ligand-receptor interaction. This is typically expressed by the inhibition constant (Ki), where a lower value denotes a higher affinity.

While specific, peer-reviewed binding data for 2C-D is sparse in readily available literature, data for structurally similar and well-characterized 2C-x compounds provide a valuable comparative framework. These studies consistently utilize competitive radioligand binding assays to determine affinity at the human 5-HT2A receptor.

Table 1: Comparative In Vitro Binding Affinities of 2C-x Compounds at the Human 5-HT2A Receptor

| Compound | Chemical Class | Ki (nM) | Radioligand | Receptor Source |

| 2C-D (analogue) | Phenethylamine | Data not readily available | - | - |

| 2C-C | Phenethylamine | 23.9 | [¹²⁵I]DOI | HEK cells |

| 2C-B | Phenethylamine | 8.6 | [³H]ketanserin | Human 5-HT2A receptors |

| N-Methyl-2C-B | Phenethylamine | 2.9 | [¹²⁵I]DOI | Serotonin 5-HT2A receptor |

Note: Direct comparison of Ki values across different studies should be approached with caution due to variations in experimental conditions, including the specific radioligand, cell line, and buffer compositions used.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for the 5-HT2A receptor is most commonly achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled test compound (e.g., 2C-D) to displace a radiolabeled ligand of known high affinity from the receptor.

Principle

The assay measures the competition between the unlabeled test ligand and a constant concentration of a radiolabeled ligand for binding to the 5-HT2A receptor. By measuring the decrease in bound radioactivity as the concentration of the test ligand increases, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2][3]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from a stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells, recombinantly expressing the human 5-HT2A receptor.[2][4]

-

Radioligand: A high-affinity 5-HT2A receptor ligand, typically an antagonist like [³H]ketanserin or an agonist like [¹²⁵I]DOI.[1][2]

-

Test Compound: 2C-D hydrochloride or other compounds of interest, dissolved to create a range of serial dilutions.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[2]

-

Wash Buffer: Ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity 5-HT2A ligand (e.g., ketanserin) to determine the amount of non-specific binding.[5]

-

Instrumentation: A cell harvester for rapid filtration and a microplate scintillation counter to quantify radioactivity.[6][7]

Assay Procedure

-

Membrane Preparation: Cultured cells expressing the 5-HT2A receptor are harvested, homogenized in an ice-cold buffer, and centrifuged to pellet the cell membranes. The resulting membrane preparation is resuspended and protein concentration is determined.

-

Incubation: In a 96-well plate, the receptor membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound. Wells are also prepared for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

-

Equilibration: The plates are incubated for a set time (e.g., 60 minutes) at room temperature or 37°C to allow the binding reaction to reach equilibrium.[5][7]

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

Quantification: The filter mats are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured in counts per minute (CPM) using a scintillation counter.[6]

Data Analysis

Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM. The results are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated using non-linear regression analysis to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electrophysiological Landscape of 2C-D: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the electrophysiological effects of 2,5-dimethoxy-4-methylphenethylamine (2C-D) on cortical neurons is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known pharmacology of 2C-D and extrapolates its likely electrophysiological impact from studies of structurally and mechanistically similar psychedelic compounds, primarily other 2C-series drugs and potent 5-HT2A receptor agonists. This document is intended for informational purposes for researchers, scientists, and drug development professionals and does not endorse or encourage the use of this substance.

Introduction

2C-D is a psychedelic phenethylamine (B48288) characterized by its dose-dependent effects, ranging from cognitive enhancement at lower doses to profound psychedelic experiences at higher doses.[1] Like other classic psychedelics, its primary mechanism of action is agonism at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Understanding the electrophysiological sequelae of 2C-D's interaction with cortical neurons is crucial for elucidating its psychoactive effects and therapeutic potential. This technical guide synthesizes the available pharmacological data for 2C-D and provides an in-depth, inferred profile of its electrophysiological effects on cortical neurons, drawing from research on analogous compounds.

Pharmacology of 2C-D and Related Compounds

The electrophysiological effects of 2C-D are fundamentally rooted in its interaction with various neurotransmitter receptors. The primary target is the 5-HT2A receptor, though interactions with other serotonin receptor subtypes may also contribute to its overall profile.[2]

Receptor Binding and Functional Activity

Studies on 2C-D and its analogs have established their affinity and functional activity at key serotonin receptors. This pharmacological profile is the basis for predicting their effects on neuronal excitability and network dynamics. Most 2C-series drugs exhibit a higher affinity for the 5-HT2A receptor compared to the 5-HT2C and 5-HT1A receptors.[2] Unlike some other phenethylamines, 2C compounds, including 2C-D, are generally inactive as monoamine releasing agents or reuptake inhibitors.[2]

Table 1: Receptor Binding Affinities (Ki, nM) and Functional Activities (EC50, nM) of 2C-D and Structurally Related Phenethylamines

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A EC50 (nM) | Reference |

| 2C-D | 68 | 390 | >10,000 | 110 | |

| 2C-B | 4.8 | 31 | 1,400 | 13 | [3] |

| 2C-I | 4.8 | 49 | 1,700 | 12 | |

| 2C-E | 10 | 50 | 2,100 | 18 | |

| DOI | 0.7 | 2.4 | 130 | 1.1 | [4] |

Note: Data is compiled from various sources and methodologies, which may lead to variations. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Inferred Electrophysiological Effects on Cortical Neurons

Based on the well-documented effects of 5-HT2A receptor agonists on cortical neurons, the following sections detail the probable electrophysiological impact of 2C-D.[5][6][7]

Effects on Neuronal Excitability

Activation of 5-HT2A receptors on cortical pyramidal neurons, particularly in layer V, is a hallmark of psychedelic action.[6][8] This interaction is expected to induce a complex, dose-dependent modulation of neuronal excitability.

-

Membrane Potential: Application of 5-HT2A agonists typically leads to a slight but consistent depolarization of the resting membrane potential in a subset of cortical pyramidal neurons.[6] This effect is often mediated by the inhibition of leak potassium channels.

-

Input Resistance: Reports on the effect of psychedelics on input resistance are varied, with some studies showing an increase while others report no significant change.[6]

-

Action Potential Firing: The effect on spontaneous and evoked firing rates is complex and can be biphasic.[6]

-

Excitation: A significant population of pyramidal neurons, especially those expressing 5-HT2A receptors, is expected to show an increased firing rate in response to 2C-D.[9]

-

Inhibition: A subpopulation of neurons may exhibit a decrease in firing rate. This could be due to the activation of inhibitory interneurons or direct inhibitory effects on certain pyramidal cells.[6]

-

Burst Firing: Psychedelics have been shown to increase the propensity for burst firing in cortical pyramidal neurons.[5]

-

Table 2: Summary of Expected Electrophysiological Effects of 2C-D on Cortical Pyramidal Neurons

| Parameter | Expected Effect | Primary Mechanism |

| Resting Membrane Potential | Depolarization (slight) | Inhibition of leak K+ channels |

| Input Resistance | Variable (increase or no change) | Modulation of various ion channels |

| Spontaneous Firing Rate | Increased in 5-HT2A-expressing neurons; decreased in others | Direct depolarization; indirect inhibition |

| Evoked Firing | Increased excitability to synaptic input | Lowered spike threshold |

| Spike Afterhyperpolarization | Reduction in amplitude | Modulation of Ca2+-activated K+ channels |

| Burst Firing | Increased probability | Altered ion channel kinetics |

Effects on Synaptic Transmission

2C-D is anticipated to significantly modulate both excitatory and inhibitory synaptic transmission in the cortex, primarily through presynaptic and postsynaptic 5-HT2A receptor activation.

-

Excitatory Postsynaptic Currents (EPSCs):

-

Spontaneous EPSCs (sEPSCs): A hallmark of 5-HT2A agonist action is a marked increase in the frequency of sEPSCs, indicating an enhancement of spontaneous glutamate (B1630785) release.[6]

-

Evoked EPSCs: The amplitude of evoked EPSCs can be either potentiated or depressed, depending on the specific neuronal population and experimental conditions.

-

-

Inhibitory Postsynaptic Currents (IPSCs): The effects on inhibitory transmission are less consistently reported but can involve an increase in the frequency of spontaneous IPSCs, suggesting an increased firing of GABAergic interneurons.[5]

Effects on Cortical Network Activity

The modulation of individual neuronal and synaptic properties by 2C-D is expected to culminate in significant alterations of cortical network dynamics.

-

Cortical Oscillations: Psychedelics are known to disrupt normal cortical rhythms, often leading to a decrease in the power of low-frequency oscillations (e.g., alpha and beta bands) and an increase in high-frequency, disorganized activity.[10]

-

Neuronal Synchrony: A general decrease in neuronal synchrony is expected, which may contribute to the subjective experience of a "disintegrated" sense of self and altered perception.

Experimental Protocols

To directly investigate the electrophysiological effects of 2C-D, standard in vitro and in vivo electrophysiology techniques can be employed.

In Vitro Slice Electrophysiology

-

Preparation: Acute cortical slices are prepared from rodents.

-

Recording: Whole-cell patch-clamp recordings are made from visually identified pyramidal neurons in different cortical layers (e.g., layer V).

-

Drug Application: 2C-D is bath-applied at various concentrations.

-

Measurements:

-

Intrinsic Properties: Resting membrane potential, input resistance, action potential threshold, firing frequency in response to current injections, and afterhyperpolarization potentials are measured.

-

Synaptic Activity: Spontaneous and miniature EPSCs and IPSCs are recorded. Evoked responses are elicited by electrical stimulation of afferent pathways.

-

In Vivo Electrophysiology

-

Preparation: Anesthetized or awake, head-fixed animals are used.

-

Recording: Extracellular recordings using multi-electrode arrays or single-unit recordings are performed in cortical areas of interest.

-

Drug Administration: 2C-D is administered systemically (e.g., via intraperitoneal injection) or locally through microiontophoresis.

-

Measurements: Changes in spontaneous and sensory-evoked firing rates, spike timing, and local field potentials (LFPs) are analyzed to assess effects on neuronal activity and network oscillations.

Visualizations

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for investigating the electrophysiological effects of 2C-D.

Caption: 5-HT2A Receptor Signaling Pathway Activated by 2C-D.

Caption: Generalized Workflow for In Vitro Electrophysiological Studies.

Conclusion and Future Directions

While direct electrophysiological data for 2C-D is currently lacking, a robust framework for its expected effects can be constructed based on its pharmacology and the extensive literature on related 5-HT2A agonists. 2C-D is predicted to be a potent modulator of cortical neuron excitability, synaptic transmission, and network activity. Its effects are likely to be complex, involving both excitatory and inhibitory components, and highly dependent on the specific neuronal population and brain state.

Future research should focus on direct electrophysiological investigations of 2C-D to validate these inferences and to delineate any unique properties that distinguish it from other psychedelic compounds. Such studies will be invaluable for a more complete understanding of its neurobiology and for guiding the development of novel therapeutics for psychiatric and neurological disorders.

References

- 1. 2C-D - Wikipedia [en.wikipedia.org]

- 2. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Functional characteristics of serotonin 5-HT2A and 5-HT2C receptors in the brain and the expression of the 5-HT2A and 5-HT2C receptor genes in aggressive and non-aggressive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of psychedelics on neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Receptor Selectivity Profile of 2,5-Dimethoxy-4-methylphenethylamine (2C-D): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-methylphenethylamine (2C-D) is a synthetic psychedelic compound of the 2C family. Like other members of this class, its psychoactive effects are primarily mediated by its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily. A comprehensive understanding of its receptor selectivity profile is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutic agents. This technical guide provides a detailed overview of the in vitro receptor binding affinities and functional activities of 2C-D, along with the experimental protocols used for their determination.

Quantitative Receptor Binding and Functional Data

The following tables summarize the available quantitative data on the binding affinity (Kᵢ) and functional potency (EC₅₀) and efficacy (Eₘₐₓ) of 2C-D at various neurotransmitter receptors.

Table 1: Serotonin Receptor Binding Affinities and Functional Activities of 2C-D

| Receptor | Binding Affinity (Kᵢ, nM) | Functional Assay | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of 5-HT) |

| 5-HT₁A | 440 - 1,630[1] | - | >10,000[1] | <25%[1] |

| 5-HT₂A | 23.9 - 32.4[1] | Phosphoinositide Hydrolysis | 43.5 - 350[1] | 41 - 125%[1] |

| 5-HT₂B | - | - | 230[1] | 77%[1] |

| 5-HT₂C | 12.7 - 150[1] | Phosphoinositide Hydrolysis | 71.1[1] | 100%[1] |

Note: A range of values indicates data from multiple studies. The efficacy of 2C-D at the 5-HT₂A receptor is reported as a partial to full agonist, depending on the specific study and assay conditions. In Xenopus laevis oocytes, 2C-D has been shown to act as a potent 5-HT₂A receptor antagonist[2][3].

Table 2: Other Receptor and Transporter Interactions of 2C-D

| Target | Activity |

| Monoamine Transporters (SERT, DAT, NET) | Inactive as a releasing agent or reuptake inhibitor[1] |

| Trace Amine-Associated Receptor 1 (TAAR1) | Inactive at the human receptor[1] |

Experimental Protocols

The data presented in this guide were primarily generated using radioligand binding assays and in vitro functional assays. The following are detailed representative protocols for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radioactively labeled ligand by the test compound.

Objective: To determine the binding affinity (Kᵢ) of 2C-D for a specific receptor (e.g., 5-HT₂A).

Materials:

-

Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., HEK293 cells).

-

Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

-

Test compound (2C-D).

-

Non-specific binding control (a high concentration of a non-labeled ligand, e.g., serotonin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (2C-D).

-

The incubation is carried out in the assay buffer at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow for Radioligand Binding Assay

In Vitro Functional Assays (Phosphoinositide Hydrolysis Assay)

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ). For Gq-coupled receptors like 5-HT₂A and 5-HT₂C, measuring the accumulation of inositol (B14025) phosphates (IPs) is a common method.

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of 2C-D at the 5-HT₂A receptor.

Materials:

-

Cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

-

Cell culture medium containing [³H]myo-inositol.

-

Assay buffer containing LiCl.

-

Test compound (2C-D).

-

Reference agonist (e.g., 5-HT).

-

Anion exchange chromatography columns.

-

Scintillation counter.

Procedure:

-

Cells are cultured in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

On the day of the experiment, the cells are washed and pre-incubated in an assay buffer containing LiCl (to inhibit inositol monophosphatase).

-

Cells are then stimulated with varying concentrations of the test compound (2C-D) or the reference agonist (5-HT) for a defined period at 37°C.

-

The reaction is terminated by the addition of an acid (e.g., perchloric acid).

-

The cell lysates are neutralized, and the total [³H]inositol phosphates are separated from free [³H]myo-inositol using anion exchange chromatography.

-

The amount of [³H]inositol phosphates is quantified by scintillation counting.

-

Dose-response curves are generated by plotting the amount of [³H]IP accumulation against the logarithm of the agonist concentration.

-

The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal response, often expressed as a percentage of the response to the reference agonist) are determined by non-linear regression analysis.

Workflow for Phosphoinositide Hydrolysis Assay

Signaling Pathways

The primary mechanism of action of 2C-D is through the activation of 5-HT₂A receptors, which are Gq-protein coupled receptors. Activation of this pathway leads to a cascade of intracellular events.

Canonical 5-HT₂A Receptor Signaling Pathway

Conclusion

2,5-Dimethoxy-4-methylphenethylamine is a potent agonist at 5-HT₂A and 5-HT₂C receptors, with significantly lower affinity for the 5-HT₁A receptor. It does not exhibit significant activity at monoamine transporters. The psychedelic effects of 2C-D are likely mediated by its agonist activity at the 5-HT₂A receptor, leading to the activation of the Gq signaling cascade and subsequent downstream cellular responses. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this and related compounds. Further research is warranted to explore the full receptor selectivity profile of 2C-D and to investigate its potential for biased agonism at the 5-HT₂A receptor.

References

- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 2. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Behavioral Pharmacology of 2,5-Dimethoxy-4-methylphenethylamine (DOM) in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavioral pharmacology of 2,5-Dimethoxy-4-methylphenethylamine (DOM) in rodent models. DOM, a substituted phenethylamine, is a classic serotonergic hallucinogen widely utilized in research to investigate the mechanisms of action of psychedelic compounds. This document details its effects on key behavioral assays, the underlying neurobiological pathways, and the experimental protocols for reproducing and extending these findings.

Core Behavioral Effects of DOM in Rodents

DOM elicits a distinct and dose-dependent behavioral profile in rodents, primarily mediated by its agonist activity at serotonin (B10506) 5-HT2 receptors.[1][2] The most prominent and well-characterized of these effects are the head-twitch response (HTR), alterations in locomotor activity, and its function as a discriminative stimulus.

Head-Twitch Response (HTR)

The head-twitch response, a rapid, side-to-side rotational head movement, is a hallmark behavioral proxy for hallucinogenic activity in rodents.[3][4] DOM robustly induces the HTR in both mice and rats at doses as low as 0.1 mg/kg.[5] This response is primarily mediated by the activation of the 5-HT2A receptor.[3][4] Studies have shown a strong correlation between the potency of serotonergic compounds to induce the HTR in rodents and their hallucinogenic potency in humans, making it a critical assay in psychedelic drug discovery.[4]

Locomotor Activity

The effect of DOM on locomotor activity in rodents is biphasic. At lower doses (0.5-1.0 mg/kg, i.p.), DOM significantly increases locomotor activity in an open-field setting.[5] However, at higher doses (above 5 mg/kg, i.p.), it can lead to an initial decrease in motor activity, sometimes followed by a later increase.[5] This complex dose-response relationship highlights the multifaceted interaction of DOM with various neurotransmitter systems. While some studies note an increase in unacclimated motor activity, others report a decrease, suggesting that the experimental context, such as prior habituation to the testing environment, can significantly influence the outcome.[6]

Drug Discrimination

In drug discrimination paradigms, rodents are trained to distinguish the subjective effects of a drug from a vehicle (e.g., saline). DOM serves as a potent discriminative stimulus. Rats trained to discriminate DOM (e.g., at 1.5 mg/kg) will generalize to other serotonergic hallucinogens like mescaline and 2,5-dimethoxy-4-ethylamphetamine (DOET), but not to stimulants such as amphetamine.[7] The discriminative stimulus effects of DOM are mediated by serotonin receptors, as they can be blocked by 5-HT antagonists like cinanserin (B73252) and methysergide.[6][7] The R-(-)-enantiomer of DOM is the more active and potent isomer in producing these effects.[7]

Quantitative Behavioral Data

The following tables summarize key quantitative data from rodent studies on DOM.

Table 1: Head-Twitch Response (HTR) Induced by DOM

| Species | Route of Administration | Effective Dose Range (mg/kg) | Notes |

| Mouse | i.p. | ≥ 0.1 | Induces significant head twitches.[5] |

| Rat | i.p. | ≥ 0.1 | Induces significant head twitches.[5] |

Table 2: Effects of DOM on Locomotor Activity

| Species | Route of Administration | Dose (mg/kg) | Effect on Locomotor Activity | Notes |

| Rat | i.p. | 0.5 - 1.0 | Significant increase | In an open-field test.[5] |

| Rat | i.p. | > 5.0 | Biphasic: initial decrease followed by an increase | [5] |

| Rat | Not specified | 0.1 - 1.0 | Similar to amphetamine on schedule-controlled behavior | [6] |

Table 3: Drug Discrimination Studies with DOM

| Species | Training Dose (mg/kg) | Generalization Compounds (ED₅₀ mg/kg) | Non-Generalization Compounds | Antagonists |

| Rat | 1.5 (racemic DOM) | Mescaline, DOET, (-)-DOM (more potent) | (+)-Amphetamine, Methylphenidate | Cinanserin, Methysergide[7] |

| Rat | Not specified | 2C-D (ED₅₀ = 0.77) | (+)-Methamphetamine | 5-HT2A antagonists block effects[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of behavioral pharmacology research. The following sections outline the core protocols for the key assays discussed.

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head-twitch responses as a measure of 5-HT2A receptor activation.

Apparatus:

-

A standard transparent rodent cage or a glass cylinder.

-

A video camera positioned to have a clear view of the animal's head.

-

Alternatively, an automated system with a head-mounted magnet and a magnetometer coil for electronic detection.[9]

Procedure:

-

Acclimation: Allow the rodent (mouse or rat) to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer DOM or the vehicle control via the desired route (commonly intraperitoneal, i.p.).

-

Observation Period: Place the animal in the observation chamber immediately after injection. The observation period typically lasts for 10-30 minutes.[10]

-

Scoring: A trained observer manually counts the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of a grooming behavior. For automated systems, specific software analyzes the electronic signal to identify and count HTR events.[9]

-

Data Analysis: The total number of head twitches within the observation period is recorded for each animal. Data are typically analyzed using appropriate statistical methods (e.g., ANOVA) to compare different dose groups.

Open-Field Locomotor Activity Test

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Apparatus:

-

An open-field arena, typically a square or circular enclosure with high walls to prevent escape. Common dimensions for mice are 40 x 40 x 30 cm and for rats are 60 x 60 x 40 cm.[1]

-

The arena floor is often divided into a grid of equal squares.

-

An automated activity monitoring system with infrared beams or a video tracking system is used to record the animal's movement.[3]

Procedure:

-

Acclimation: Acclimate the animal to the testing room for 30-60 minutes.

-

Drug Administration: Administer DOM or vehicle.

-

Testing: Place the animal in the center of the open-field arena.

-

Recording: Record the animal's activity for a set period, typically 5 to 60 minutes.[11]

-

Data Analysis: The tracking software analyzes several parameters, including:

-

Total distance traveled.

-

Time spent in the center versus the periphery of the arena (a measure of anxiety-like behavior).

-

Number of line crossings.

-

Rearing frequency.

-

Drug Discrimination Assay

Objective: To determine if the subjective effects of a test compound are similar to those of a known training drug (DOM).

Apparatus:

-

Standard two-lever operant conditioning chambers.[12]

-

Each chamber is equipped with two levers and a mechanism for delivering a reinforcer (e.g., food pellet, sweetened liquid).

-

Control software to manage the reinforcement schedules and record responses.

Procedure:

-

Shaping and Training:

-

Animals are first trained to press a lever to receive a reward (shaping).

-

Discrimination training then begins. On days when DOM is administered, responses on one lever (the "drug lever") are reinforced. On days when the vehicle is administered, responses on the other lever (the "vehicle lever") are reinforced.[13]

-

A fixed-ratio (FR) schedule of reinforcement, such as FR10 (10 lever presses for one reward), is commonly used.[14]

-

Training continues until the animals reliably select the correct lever (e.g., >80% accuracy) based on the injection they received.[12]

-

-

Testing (Generalization):

-

Once the discrimination is established, test sessions are introduced.

-

Different doses of DOM or other test compounds are administered.

-

The animal is placed in the chamber, and the percentage of responses on the drug-appropriate lever is measured.

-

Full generalization is typically defined as >80% of responses on the drug lever.[15]

-

-

Testing (Antagonism):

-

To identify the receptor mechanisms, an antagonist can be administered prior to the training dose of DOM.

-

A blockade of the discriminative stimulus is observed if the animals respond on the vehicle-appropriate lever.

-

Signaling Pathways and Experimental Workflows

DOM Signaling Pathway

DOM's primary mechanism of action is as a selective agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] Its psychedelic effects are predominantly attributed to its agonism at the 5-HT2A receptor.[1] Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).